molecular formula C7H7BF2O3 B1316093 2,6-Difluoro-4-methoxyphenylboronic acid CAS No. 406482-20-0

2,6-Difluoro-4-methoxyphenylboronic acid

Cat. No. B1316093
M. Wt: 187.94 g/mol
InChI Key: WVSZSFADEBGONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Difluoro-4-methoxyphenylboronic acid” is a boronic acid derivative with the empirical formula C7H7BF2O3 . It has a molecular weight of 187.94 . This compound is used in various chemical reactions, including the preparation of a ligand N4Py 2Ar2, which is used to synthesize a Fe complex employed in aromatic C−F hydroxylation reactions . It also serves as a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids .


Molecular Structure Analysis

The SMILES string of “2,6-Difluoro-4-methoxyphenylboronic acid” is COc1cc(F)c(B(O)O)c(F)c1 . The InChI is 1S/C7H7BF2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 .


Chemical Reactions Analysis

“2,6-Difluoro-4-methoxyphenylboronic acid” can be used in Suzuki and Stille coupling reactions for the synthesis of antithrombotic drugs . It’s also used in the preparation of a ligand N4Py 2Ar2, which is used to synthesize a Fe complex employed in aromatic C−F hydroxylation reactions .


Physical And Chemical Properties Analysis

“2,6-Difluoro-4-methoxyphenylboronic acid” is a solid with a melting point of 125-130 °C .

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions of “2,6-Difluoro-4-methoxyphenylboronic acid” could involve its use in further studies of copper-catalyzed trifluoromethylthiolation of boronic acids . It could also be used in the synthesis of new antithrombotic drugs .

properties

IUPAC Name

(2,6-difluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSZSFADEBGONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584383
Record name (2,6-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methoxyphenylboronic acid

CAS RN

406482-20-0
Record name (2,6-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-methoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-methoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-4-methoxyphenylboronic acid
Reactant of Route 4
2,6-Difluoro-4-methoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2,6-Difluoro-4-methoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
2,6-Difluoro-4-methoxyphenylboronic acid

Citations

For This Compound
4
Citations
S Sahu, B Zhang, CJ Pollock, M Dürr… - Journal of the …, 2016 - ACS Publications
The synthesis and reactivity of a series of mononuclear nonheme iron complexes that carry out intramolecular aromatic C–F hydroxylation reactions is reported. The key intermediate …
Number of citations: 47 pubs.acs.org
M Davy, CL Dickson, R Wei, D Uhrín, CP Butts - Analyst, 2022 - pubs.rsc.org
We demonstrate an extension to the SHARPER (Sensitive Homogenous and Refocussed Peaks in Real Time) NMR experiment which allows more than one signal to be monitored …
Number of citations: 3 pubs.rsc.org
S Sahu - 2016 - search.proquest.com
Dioxygen activating nonheme iron enzymes are an important class of enzymes that are responsible for a wide variety of biological organic transformations including hydroxylation of …
Number of citations: 2 search.proquest.com
C Mugnaini, F Manetti, JA Esté, I Clotet-Codina… - Bioorganic & medicinal …, 2006 - Elsevier
S-Aryl-S-DABO derivatives, a novel subclass of S-DABO anti-HIV-1 agents, were synthesized via Ullmann type reaction starting from the corresponding 2-thiouracils by the aid of …
Number of citations: 48 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.